
Adapalene-d6 Methyl Ester
Overview
Description
Adapalene-d6 Methyl Ester is a deuterated analog of Adapalene Methyl Ester (Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate), a compound structurally related to Adapalene, a synthetic retinoid used in acne treatment. The "d6" designation indicates the substitution of six hydrogen atoms with deuterium, typically at positions critical for analytical stability. This isotopic labeling enhances its utility as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), by minimizing matrix effects and improving detection accuracy .
The molecular formula of this compound is C₂₉H₂₄D₆O₃, with a molecular weight of approximately 432.60 g/mol (vs. 426.56 g/mol for the non-deuterated form). Its primary application lies in pharmaceutical research, particularly in pharmacokinetic studies to quantify Adapalene levels in biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene-d6 Methyl Ester involves several key steps:
Coupling: The zinc derivative of 2-(1-adamantyl)-4-bromoanisole is coupled with methyl-6-bromo-2-naphthenoate using a nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Adapalene-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Adapalene-d6 Methyl Ester is extensively used in scientific research, particularly in:
Pharmaceutical Research: As a reference standard and impurity marker in the development and quality control of Adapalene-based formulations.
Biological Studies: Investigating the metabolic pathways and biological effects of Adapalene and its derivatives.
Medical Research: Exploring the potential therapeutic applications of Adapalene in treating various dermatological conditions and other diseases.
Industrial Applications: Used in the synthesis of high-purity Adapalene for commercial pharmaceutical products.
Mechanism of Action
Adapalene-d6 Methyl Ester exerts its effects by binding to retinoic acid nuclear receptors, specifically the retinoic acid receptor gamma. This binding modulates gene expression, leading to the regulation of cell differentiation, proliferation, and inflammation . The molecular pathways involved include the activation of retinoic acid-responsive genes, which play a crucial role in skin cell turnover and reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Analogues
Adapalene-d6 Methyl Ester belongs to a class of naphthoate esters with adamantyl and methoxyphenyl substituents. Key structural analogs and related compounds include:
Adapalene Methyl Ester (Non-deuterated) Formula: C₂₉H₃₀O₃ Molecular Weight: 426.56 g/mol Role: Intermediate in Adapalene synthesis; used as a reference standard. Purity: Available in ≥95% purity, with prices ranging from €57.00 (25 mg) to €855.00 (100 mg) .
Adapalene Related Compound B (USP)
- Formula : C₂₉H₃₀O₃
- Molecular Weight : 426.55 g/mol
- Role : USP-classified impurity profile compound; critical for quality control in drug manufacturing .
Other Methyl Esters in Analytical Contexts
- Palmitic Acid Methyl Ester (C₁₇H₃₄O₂): Used in lipid profiling via GC-MS (e.g., liver and plasma analysis) .
- Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂): A diterpene ester isolated from plant resins, analyzed for structural diversity .
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (50 mg) | Primary Application |
---|---|---|---|---|---|
This compound | C₂₉H₂₄D₆O₃ | 432.60 | N/A | Inquire | Internal standard for LC-MS |
Adapalene Methyl Ester | C₂₉H₃₀O₃ | 426.56 | ≥95% | €1,477.00 | Reference standard |
Adapalene Related Compound B | C₂₉H₃₀O₃ | 426.55 | Pure | €57.00 (25 mg) | USP impurity profiling |
Palmitic Acid Methyl Ester | C₁₇H₃₄O₂ | 270.45 | ≥99% | ~€20.00 | Lipid analysis (GC-MS) |
Key Research Findings
Analytical Performance this compound demonstrates near-identical chromatographic behavior to its non-deuterated counterpart but is distinguishable via mass shifts (e.g., +6 m/z in MS spectra), enabling precise quantification in complex matrices . In GC-MS analyses, methyl esters like palmitic acid methyl ester exhibit retention times correlating with carbon chain length, whereas Adapalene derivatives show longer retention due to aromatic and adamantyl groups .
Stability and Solubility Deuterated compounds like this compound exhibit enhanced stability under prolonged storage, critical for long-term analytical reproducibility . Adapalene Methyl Ester and its analogs are sparingly soluble in aqueous media but highly soluble in organic solvents (e.g., methanol, DCM), aligning with their use in chromatographic methods .
Pharmacokinetic Utility this compound has been validated in rodent models for tracking Adapalene biodistribution, leveraging its isotopic signature to differentiate endogenous signals .
Biological Activity
Adapalene-d6 Methyl Ester, a derivative of adapalene, is a synthetic retinoid primarily utilized in dermatological applications, especially for the treatment of acne vulgaris. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Overview of this compound
Adapalene is classified as a third-generation retinoid, which exhibits selective binding to retinoic acid receptors (RARs). The methyl ester form enhances its lipophilicity and stability compared to the parent compound. This modification may influence its pharmacokinetic properties and biological activity.
Adapalene acts primarily through its agonistic effect on RAR-beta and RAR-gamma receptors while demonstrating minimal affinity for RAR-alpha. This selective receptor binding is associated with reduced irritation and enhanced tolerability compared to other retinoids like tretinoin and tazarotene .
The proposed mechanism involves:
- Normalization of Follicular Differentiation : Adapalene promotes proper keratinocyte differentiation, reducing the formation of microcomedones.
- Anti-inflammatory Effects : It modulates inflammatory responses in the skin, which is crucial for acne treatment.
- Comedolytic Activity : By preventing the clogging of hair follicles, adapalene helps in reducing comedone formation .
Biological Effects
The biological effects of this compound can be categorized as follows:
1. Anti-Inflammatory and Comedolytic Effects
- Studies indicate that adapalene significantly reduces inflammatory lesions and comedones in acne patients. In a randomized study, adapalene 0.3% gel showed a 61% reduction in acne lesions after 12 weeks .
2. Keratolytic Effect
- Adapalene promotes exfoliation of the skin by increasing cell turnover, which is beneficial in treating conditions like keratosis pilaris .
3. Immunomodulatory Effect
- The compound has been shown to influence immune responses in the skin, potentially reducing the severity of inflammatory acne .
4. Antiproliferative Effect
- Research indicates that adapalene exhibits antiproliferative properties against certain cell lines, suggesting potential applications beyond dermatology .
5. Neuroprotective Effect
- Preliminary studies suggest that adapalene may have neuroprotective properties, although this area requires further investigation .
6. Antibacterial Activity
- While primarily known for its effects on skin cells, adapalene also demonstrates some antibacterial activity against Propionibacterium acnes, the bacteria implicated in acne development .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is minimally absorbed systemically when applied topically. Studies indicate that systemic exposure is significantly lower than that observed with other retinoids, contributing to a favorable safety profile .
Case Studies and Clinical Trials
Several clinical trials have compared the efficacy and safety of adapalene with other treatments:
- A meta-analysis involving over 900 patients found that adapalene 0.1% gel was as effective as tretinoin 0.025% gel but caused less irritation .
- In another study comparing adapalene 0.3% gel with tazarotene 0.1% gel over 12 weeks, both treatments resulted in significant reductions in total lesion counts with superior tolerability noted for adapalene .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What methodological considerations are critical for optimizing the synthesis of Adapalene-d6 Methyl Ester to achieve high isotopic purity?
- Answer : Key parameters include catalyst type (e.g., KOH/NaOH), molar ratio of reactants, reaction temperature, and isotopic labeling efficiency. For transesterification, catalyst concentration has the most significant impact on yield and purity, as demonstrated in Taguchi-designed experiments for methyl esters . Deuterium incorporation requires controlled conditions (e.g., anhydrous solvents, inert atmospheres) to minimize isotopic exchange. Post-synthesis purification via liquid-liquid extraction or chromatography is essential to isolate the deuterated compound from byproducts like acetic acid and water .
Q. Which analytical techniques are validated for quantifying this compound purity and isotopic enrichment in complex matrices?
- Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for quantifying methyl ester content and isotopic ratios. GC-MS with flame ionization detection (FID) resolves fatty acid methyl esters (FAMEs) up to 96.7% accuracy under optimized conditions . For deuterated analogs, high-resolution MS detects mass shifts (e.g., +6 Da for d6 labeling) and distinguishes isotopic peaks. Calibration curves using certified reference materials (CRMs) ensure precision .
Q. How should researchers design stability studies to assess this compound degradation under varying storage conditions?
- Answer : Accelerated stability testing under thermal (e.g., 40°C), oxidative (open-air vs. nitrogen), and photolytic conditions (UV exposure) is recommended. Monitor degradation via periodic HPLC-UV or NMR analysis. Data should include kinetic parameters (e.g., half-life) and Arrhenius plots to predict shelf-life. Raw datasets (e.g., degradation rates) should be archived in appendices for reproducibility .
Advanced Research Questions
Q. How can Taguchi experimental design resolve conflicting data on reaction parameters impacting this compound synthesis?
- Answer : Taguchi’s orthogonal arrays (e.g., L9 matrix) systematically test variables (catalyst concentration, temperature, molar ratio) with minimal experiments. Signal-to-noise (S/N) ratios identify optimal levels (e.g., 1.5 wt% KOH, 60°C), while ANOVA quantifies parameter contributions (e.g., catalyst concentration accounts for 77.58% variance in yield) . Contradictions arise from interaction effects, which are resolved via factorial designs or response surface methodology (RSM) .
Q. What statistical approaches are recommended to address variability in deuterium incorporation efficiency during this compound synthesis?
- Answer : Multivariate regression models correlate isotopic purity with factors like reaction time, solvent deuteration, and catalyst activity. Outliers are assessed via Grubbs’ test, while uncertainties in mass spectrometry data are quantified using propagation of error analysis. Reproducibility is validated through triplicate experiments and Cohen’s kappa inter-rater reliability tests .
Q. How do isotopic effects influence the reaction kinetics of this compound compared to non-deuterated analogs?
- Answer : Deuterium’s higher mass reduces zero-point energy, potentially slowing reaction rates (kinetic isotope effect, KIE). For esterification, KIE values (k_H/k_D) ≥ 2.0 are observed in acid-catalyzed mechanisms. Isotopic labeling may also alter solubility and partition coefficients, necessitating adjustments in solvent selection or phase-transfer catalysis .
Q. What protocols ensure ethical and reproducible reporting of synthetic yields and isotopic purity in peer-reviewed journals?
- Answer : Follow CONSORT-like guidelines for chemical synthesis: disclose raw data (e.g., NMR/HRMS spectra), calculation methods for % yield and isotopic enrichment, and negative results (e.g., failed catalysts). Use standardized nomenclature (IUPAC) and deposit datasets in repositories like Zenodo. Conflicts of interest (e.g., funding sources) must be declared per journal policies .
Q. How can researchers leverage existing methyl ester databases to predict physicochemical properties of this compound?
- Answer : QSAR (Quantitative Structure-Activity Relationship) models trained on methyl ester datasets (e.g., logP, boiling points) predict properties for deuterated analogs. Adjust for isotopic mass using software like Gaussian or ACD/Labs. Validate predictions with experimental measurements (e.g., HPLC retention times) .
Q. What are the challenges in scaling up this compound synthesis from lab-to-pilot scale while maintaining isotopic integrity?
- Answer : Scale-up introduces heterogeneity in mixing, temperature gradients, and isotopic dilution. Mitigation strategies include continuous-flow reactors for uniform heat transfer and in-line FTIR monitoring of deuterium content. Economic analysis (e.g., E-factor) evaluates waste generation at larger scales .
Q. How should contradictions between computational simulations and experimental data on this compound stability be resolved?
- Answer : Reconcile discrepancies by refining force fields in molecular dynamics (MD) simulations (e.g., CHARMM, AMBER) to account for deuterium’s vibrational modes. Experimental validation via Raman spectroscopy or neutron diffraction clarifies hydrogen/deuterium positioning. Collaborative data-sharing platforms (e.g., Materials Project) enable cross-verification .
Properties
IUPAC Name |
trideuteriomethyl 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNMQBGOVUZNC-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC([2H])([2H])[2H])C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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